N-[(E)-(3-methylthiophen-2-yl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide
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Overview
Description
N-[(E)-(3-methylthiophen-2-yl)methylideneamino]bicyclo[410]heptane-7-carboxamide is a complex organic compound that features a bicyclic heptane structure fused with a thiophene ring and an imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-methylthiophen-2-yl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide typically involves a multi-step process. One common method includes the formation of the bicyclo[4.1.0]heptane core through a [2 + 1] cycloaddition reaction. This reaction can be catalyzed by visible light irradiation, which induces the formation of nucleophilic carbenes that react with olefins to form the bicyclic structure . The thiophene ring is then introduced through a subsequent reaction, and the imine group is formed by the condensation of an amine with an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of photochemical reactors can enhance the yield and purity of the final product by providing controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3-methylthiophen-2-yl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[(E)-(3-methylthiophen-2-yl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(E)-(3-methylthiophen-2-yl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The thiophene ring can interact with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Norcarane: A bicyclo[4.1.0]heptane derivative without the thiophene and imine groups.
Spiro cyclopropanes: Compounds with a similar bicyclic structure but different substituents.
Bicyclo[2.1.1]hexane derivatives: Compounds with a different bicyclic core but similar functional groups.
Uniqueness
N-[(E)-(3-methylthiophen-2-yl)methylideneamino]bicyclo[410]heptane-7-carboxamide is unique due to its combination of a bicyclic heptane core, a thiophene ring, and an imine group
Properties
IUPAC Name |
N-[(E)-(3-methylthiophen-2-yl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-9-6-7-18-12(9)8-15-16-14(17)13-10-4-2-3-5-11(10)13/h6-8,10-11,13H,2-5H2,1H3,(H,16,17)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDCBBWDNYLPKG-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C2C3C2CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2C3C2CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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